3-Aminobutanoic acid
Overview
Description
DL-3-Aminobutyric acid: is a beta-amino acid that is butyric acid substituted by an amino group at position 3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound has a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol . It is known for its role as a metabolite and its involvement in various biochemical processes .
Mechanism of Action
Target of Action
3-Aminobutanoic acid, also known as β-Aminobutyric acid (BABA), is a non-proteinogenic amino acid . It is known to interact with plant tissues, increasing their resistance to infection . The primary targets of this compound are the plant immune systems, enabling them to resist infection more effectively .
Mode of Action
The mode of action of this compound involves both physical and biochemical means . It induces defense responses in plants . The precise mechanism depends on the plant and pathogen species . It is unknown how BABA interacts with plant tissues to increase disease resistance .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known for its ability to induce plant disease resistance, as well as increased resistance to abiotic stresses, when applied to plants .
Pharmacokinetics
More research is needed to understand how these properties impact the bioavailability of this compound .
Result of Action
The result of this compound’s action is an increased resistance of plants to disease . Rather than having a direct effect on plant pathogens, it activates plant immune systems enabling them to resist infection more effectively .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound has been optimized to be greener and more environmentally friendly .
Biochemical Analysis
Biochemical Properties
3-Aminobutanoic acid plays a role as a building block in the synthesis of complex molecules . It is utilized as an intermediate for the preparation of various bioactive compounds, agrochemicals, and peptides due to its amino functional group, which allows for subsequent reactions like acylation and coupling .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that it can protect plants against a challenge infection with P. infestans . It has various levels of susceptibility for the pathogen .
Molecular Mechanism
It is known that it can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .
Temporal Effects in Laboratory Settings
It is known that it is used in peptide synthesis .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-3-Aminobutyric acid can be synthesized through several methods. One common method involves the crystallization of the acid from aqueous ethanol or methanol/ether. The acid can also be crystallized by heating a slightly diluted ethanol solution and adding acetone . Another synthetic route involves the preparation of DL-3-Aminobutyric acid from 5,6-dihydro-6-methyluracil .
Industrial Production Methods: Industrial production methods for DL-3-Aminobutyric acid typically involve large-scale synthesis using similar crystallization techniques. The compound is purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: DL-3-Aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives of DL-3-Aminobutyric acid.
Reduction: Alcohol derivatives of DL-3-Aminobutyric acid.
Substitution: N-aryl amino butanoic acids and substituted piperidinone derivatives.
Scientific Research Applications
DL-3-Aminobutyric acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
DL-3-Aminoisobutyric acid:
Gamma-aminobutyric acid: A neurotransmitter in the central nervous system, it differs from DL-3-Aminobutyric acid in its structure and function.
Uniqueness: DL-3-Aminobutyric acid is unique due to its specific role in inducing resistance in plants and its involvement in various biochemical pathways. Its ability to modulate physiological responses and its diverse applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
3-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040975 | |
Record name | beta-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
541-48-0, 2835-82-7 | |
Record name | β-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Aminobutyric acid | |
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Record name | Butanoic acid, 3-amino- | |
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Record name | beta-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
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Record name | 3-aminobutyric acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |
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Record name | DL-3-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |
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Record name | .BETA.-AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |
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Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193.0 °C | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Aminobutanoic acid?
A1: The molecular formula of this compound is C4H9NO2, and its molecular weight is 103.12 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have utilized Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of this compound, particularly in its zwitterionic form. Characteristic peaks have been observed around 3029, 2871, 1577, and 1288 cm-1, providing evidence for the zwitterionic dimer structure stabilized by –N-H∙∙∙O–C bonding. [] Additionally, 1H- and 13C-NMR spectroscopy has been used to confirm the structure and study the conformation of this compound-containing peptides. []
Q3: Are there any computational studies on the conformational preferences of this compound?
A3: Yes, computational studies using density functional theory (DFT) calculations have investigated the conformational preferences of this compound. These studies, often conducted at the B3LYP/6-311++G(d,p) level of theory, have explored the stability of zwitterionic monomer and dimer structures in different solvent environments. [, ]
Q4: How is this compound typically synthesized?
A4: Several synthetic routes have been explored for obtaining enantiomerically pure this compound:
- Diastereomer Separation: One method involves the synthesis of N-phenethyl derivatives of this compound, followed by diastereomer separation and subsequent hydrogenolysis to yield the desired enantiomer. []
- Enzymatic Resolution: Another approach utilizes commercially available Candida antarctica lipase B for enzymatic resolution via aminolysis. This method offers the advantage of a solvent-free, one-pot process. [, ]
Q5: What are some notable applications of this compound?
A5: this compound serves as a valuable building block in organic synthesis, particularly for preparing:
- β-Peptides: It serves as a key component in the synthesis of β-peptides, which are peptide analogues with potential applications in drug design due to their increased resistance to enzymatic degradation. [, ]
- Perhydropyrimidin-4-ones: Researchers have utilized this compound as a precursor for synthesizing various stereoisomers of perhydropyrimidin-4-ones, which can be further functionalized to access a wider range of compounds. [, ]
- Crotonaldehyde Adducts: this compound has been employed in the synthesis of oligonucleotides containing specific crotonaldehyde adducts of deoxyguanosine, enabling the study of DNA damage and repair mechanisms. []
Q6: Does this compound play a role in biological systems?
A6: While this compound is not a proteinogenic amino acid, it has been identified as a potential metabolite in sugar beet root exudates, particularly under phosphorus deficiency. Its role in plant physiology and phosphorus mobilization is currently under investigation. []
Q7: Are there any known enzymatic reactions involving this compound?
A7: Yes, this compound serves as a substrate for certain enzymes:
- Candida antarctica Lipase A (CAL-A): CAL-A demonstrates chemoselectivity in hydrolyzing N-acylated tert-butyl esters of this compound, preferentially cleaving the amide bond over the tert-butyl ester bond. This selectivity makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. []
- Flavin Adenine Dinucleotide-Dependent Oxidases: Enzymes like CmiS2, involved in the biosynthesis of the macrolactam antibiotic cremimycin, can utilize N-carboxymethyl-3-aminobutanoic acid as a substrate, albeit with lower preference compared to its longer chain counterpart N-carboxymethyl-3-aminononanoic acid. These enzymes catalyze the oxidative decarboxylation of these substrates to generate β-amino acid starter units for macrolactam biosynthesis. [, ]
Q8: Has the environmental impact of this compound production been assessed?
A8: Yes, researchers have compared the environmental impact of different synthetic routes for this compound production. One study found that while a chemical approach provided a higher yield, a chemoenzymatic route was more favorable in terms of raw material consumption, cost, and potential health risks. The study emphasizes the importance of considering mass balancing and environmental factors in early process development. []
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